molecular formula C20H24O10 B600213 Apterin CAS No. 53947-89-0

Apterin

Cat. No. B600213
CAS RN: 53947-89-0
M. Wt: 424.40
InChI Key:
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Description

Apterin is a natural coumarin compound found in several plants . It is a furanocoumarin and the glucoside of vaginol . It has been isolated from the root of plants in the family Apiaceae such as members of the genus Angelica .


Synthesis Analysis

Apterin has been shown to inhibit protein synthesis by binding to tubule cells, which are necessary for the reabsorption of water and solutes in the kidney . The molecular docking analysis suggests that apterin binds to the enzyme 5-caffeoylquinic acid, which is involved in the synthesis of phenolic acids and coumarins . The 3-o-caffeoylquinic acid can be converted into 5-caffeoylquinic acid by enzymes such as caffeate O-methyltransferase (COMT) .


Molecular Structure Analysis

The molecular formula of Apterin is C20H24O10 . Its average mass is 424.399 Da and its monoisotopic mass is 424.136932 Da . It has 7 defined stereocentres .


Physical And Chemical Properties Analysis

Apterin is a powder with a molecular weight of 424.4 g/mol . Its density is 1.6±0.1 g/cm3 . The InChI Key is ALEQYOXVXJKFOM-KTZZUYPUSA-N .

Scientific Research Applications

  • Microbial Synthesis of Modified Monoterpene Indole Alkaloid

    • Field : Synthetic Biology
    • Application Summary : Apterin, a type of pterin, has been used in the microbial synthesis of a modified monoterpene indole alkaloid . This process allows for the rapid and scalable production of complex monoterpene indole alkaloids (MIAs) and MIA analogues for therapeutic use .
    • Methods : The yeast Saccharomyces cerevisiae was engineered for the high-level synthesis of tetrahydrobiopterin to mono-oxidize tryptophan to 5-hydroxytryptophan . After decarboxylation to serotonin, it is coupled to exogenously fed secologanin to produce 10-hydroxystrictosidine in an eight-enzyme pathway .
    • Results : This work resulted in the first microbial synthesis of a modified alkaloid, the first production of tetrahydrobiopterin in yeast, and the first use of a pterin-dependent mono-oxidation strategy for the synthesis of L-DOPA .
  • Isolation from Plant Roots

    • Field : Botany
    • Application Summary : Apterin is a furanocoumarin and the glucoside of vaginol . It has been isolated from the root of plants in the family Apiaceae such as members of the genus Angelica, including the garden angelica and Zizia aptera .
    • Methods : The isolation process typically involves extraction from the plant roots, followed by various purification steps .
    • Results : The isolation of Apterin from these plants has contributed to our understanding of plant biochemistry and could potentially have applications in medicine or agriculture .
  • Adipogenesis Accumulating Activity

    • Field : Medicinal Chemistry
    • Application Summary : Apterin has been found to have adipogenesis accumulating activity in 3T3-L1 cells . This suggests that Apterin might possess antidiabetic activity in vivo .
    • Methods : The adipogenesis accumulating activity was assayed in 3T3-L1 cells . Compound 2 (6″- β - d -glucopyranosyl-apterin) could potently accelerate the accumulation of triglycerides (TG) in 3T3-L1 adipocytes .
    • Results : The TG concentrations were 15.6±2.3%, 26.8±1.8%, and 35.6±2.6% higher than those of the control group at the concentration of 3, 10, and 30 μM, respectively .
  • Microbial Synthesis of a Modified Monoterpene Indole Alkaloid

    • Field : Synthetic Biology
    • Application Summary : Apterin has been used in the microbial synthesis of a modified monoterpene indole alkaloid . This process allows for the rapid and scalable production of complex monoterpene indole alkaloids (MIAs) and MIA analogues for therapeutic use .
    • Methods : The yeast Saccharomyces cerevisiae was engineered for the high-level synthesis of tetrahydrobiopterin to mono-oxidize tryptophan to 5-hydroxytryptophan . After decarboxylation to serotonin, it is coupled to exogenously fed secologanin to produce 10-hydroxystrictosidine in an eight-enzyme pathway .
    • Results : This work resulted in the first microbial synthesis of a modified alkaloid, the first production of tetrahydrobiopterin in yeast, and the first use of a pterin-dependent mono-oxidation strategy for the synthesis of L-DOPA .

Safety And Hazards

Apterin should be handled with care to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion, it is advised to rinse the mouth with water and seek immediate medical attention .

properties

IUPAC Name

(8S,9R)-9-hydroxy-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-20(2,30-19-16(26)15(25)13(23)10(7-21)28-19)18-14(24)12-9(27-18)5-3-8-4-6-11(22)29-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEQYOXVXJKFOM-KTZZUYPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726668
Record name 2-[(8S,9R)-9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apterin

CAS RN

53947-89-0
Record name 2-[(8S,9R)-9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
398
Citations
BF Pedersen, J Karlsen - Acta Crystallographica Section B …, 1978 - scripts.iucr.org
The structure of the monohydrate of the title compound has been determined from diffractometer data. The crystals are orthorhombic, space group P2~ 2~ 2~, Z= 4, with a= 8.0438 (13), b…
Number of citations: 2 scripts.iucr.org
W Steck, LR Wetter - Phytochemistry, 1974 - Elsevier
… Apterin exhibits several chemical properties different from those … Physical data on the apterin aglycone were concordant … confirming the structure la for apterin. It is notable that whereas …
Number of citations: 18 www.sciencedirect.com
FC Frederik, AB Svendsen - Phytochemistry, 1976 - ui.adsabs.harvard.edu
Apterin, a common furanocoumarin glycoside in the umbelliferae - NASA/ADS … Apterin, a common furanocoumarin glycoside in the umbelliferae …
Number of citations: 22 ui.adsabs.harvard.edu
M Taniguchi, O Yokota, M Shibano… - Chemical and …, 2005 - jstage.jst.go.jp
… These above spectral data are closely related to those of apterin,6,7) except for the presence of an acetyl group (dH 2.00 s; dC 171.30, 20.74), suggesting that 3 is apterin monoacetate. …
Number of citations: 30 www.jstage.jst.go.jp
H Chang, Y Okada, T Okuyama… - Magnetic Resonance in …, 2007 - Wiley Online Library
… The 13C NMR data are similar to those of apterin (3), except … by 16 mass units than that of apterin (3). The IR spectrum … ) in 2 also differed from those of apterin (3), which means that …
FC Fischer, H Van Doorne, MI Lim, AB Svendsen - Phytochemistry, 1976 - Elsevier
… for apterin [l]. At least three different TLC systems were used to examine the isopropanol extract for the presence of apterin; when enough apterin … its acid hydrolysis (apterin -t oroselol + …
Number of citations: 22 www.sciencedirect.com
D Dincel, SD HATIPOĞLU… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
… (6),22 byakangelicin (7),24 and heraclenol (8),25 and apterin (9)26 (Figure). Apterin was first isolated from Zizia aptera 26 and then from an Apiaceae plant, Peucedanum japonicum.…
Number of citations: 47 journals.tubitak.gov.tr
YS Kwon, HY Cho, CM Kim - Yakhak Hoeji, 2000 - koreascience.kr
The root of Heracleum moellendorffii was extracted with methanol and extract was fractionated with n-hexane, $ CHCI_3 $ and n-BuOH. Repaeated column chromatography of silica gel…
Number of citations: 8 koreascience.kr
J Lemmich, S Havelund - Phytochemistry, 1978 - Elsevier
… -glucopyranoside of this aglycone, apterin [lo], was established … The detection of apterin in several umbellifers was recently … Identity was established by comparison with authentic apterin …
Number of citations: 32 www.sciencedirect.com
J Mi, Y Peng, H Zhang, X Wang, Y Huo, Z Wang… - Medicinal Chemistry …, 2018 - Springer
… Molecular weight of compound 1 was higher by 162 mass units than that of apterin. This means compound 2 is apterin with another glucose unit. Aglycone and each glucose unit were …
Number of citations: 11 link.springer.com

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